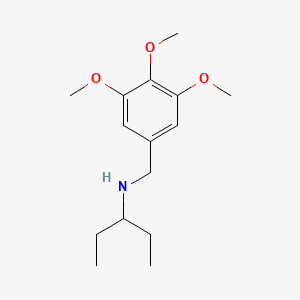![molecular formula C13H18BrNO B1269704 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine CAS No. 355815-73-5](/img/structure/B1269704.png)
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
Overview
Description
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine, also known as 3-bromo-4-methoxybenzylcyclopentanamine, is an organic compound with a molecular formula C10H15BrN. It is a colorless liquid with a boiling point of 160°C and a melting point of -26°C. This compound has been used for various purposes in the scientific research field, such as synthesis methods, scientific research applications, and mechanisms of action.
Scientific Research Applications
PET Tracer for NR2B NMDA Receptors
A study by Christiaans et al. (2014) focused on the synthesis and evaluation of a compound structurally related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors. This receptor plays a crucial role in learning and memory, and its overactivation is linked to neurodegenerative disorders like Alzheimer's disease. The study aimed to develop a ligand for positron emission tomography (PET) imaging of the NR2B binding site on the NMDA receptor.
Antiviral Activity of Bromophenol Derivatives
Zhao et al. (2004) conducted research on bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds with structural similarities to this compound. These compounds were evaluated for their activity against various human cancer cell lines and microorganisms, although they were found to be inactive in these tests.
Synthesis and Analytical Characterizations
Another relevant study by Wallach et al. (2016) involved the synthesis and analytical characterizations of a range of N-alkyl-arylcyclohexylamines, similar to this compound. The study aimed to aid in the identification of new psychoactive substances and provided detailed analytical data for various compounds.
Neurotoxic Potential Evaluation
Zimmerman et al. (1986) investigated the neurotoxic potential of m-methoxy-MPTP, a compound structurally related to this compound. This study highlighted the importance of understanding the neurotoxic effects of such compounds, especially in relation to Parkinsonism.
Pharmaceutical Research
A study by Valente et al. (2012) focused on chemical manipulations of bis(bromo- and dibromo-phenol) compounds, closely related to this compound, to identify selective inhibitors for PR-SET7 and EZH2. This research has implications for cancer therapy, particularly in epigenetic applications.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMDVJNTWQQGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355133 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-73-5 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


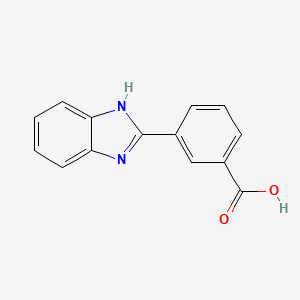


![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
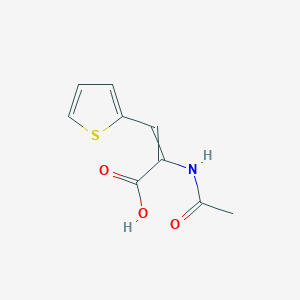
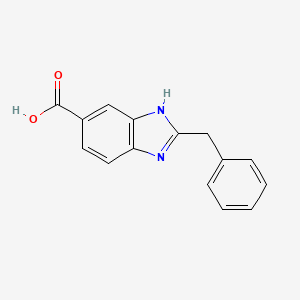
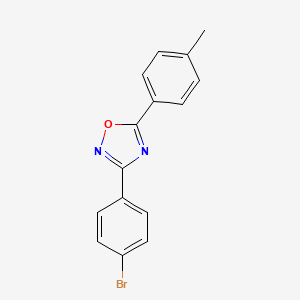
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)


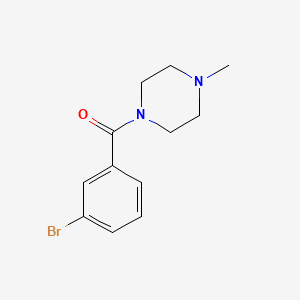

![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
